A-770041 - 869748-10-7

A-770041

Catalog Number: EVT-257873
CAS Number: 869748-10-7
Molecular Formula: C34H39N9O3
Molecular Weight: 621.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-770041 is a synthetic, orally bioavailable small molecule that acts as a selective inhibitor of lymphocyte-specific protein tyrosine kinase (Lck). [, , ] Lck, a member of the Src family kinases, plays a critical role in T cell receptor signaling, impacting T cell activation, proliferation, and cytokine production. [] A-770041's high selectivity for Lck over other Src family kinases, particularly Fyn, makes it a valuable tool in dissecting Lck's specific roles in various biological processes. []

Nintedanib

  • Compound Description: Nintedanib is a multi-tyrosine kinase inhibitor that targets fibroblast growth factor receptors, platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Src family kinases, including Lck, with a low IC50 value. [] It is an approved drug for treating idiopathic pulmonary fibrosis. []
  • Relevance: Nintedanib, like A-770041, inhibits Lck, although it exhibits a broader range of kinase inhibition. [] Both compounds demonstrate efficacy in attenuating bleomycin-induced pulmonary fibrosis in mice. [] While the IC50 value of nintedanib for Lck is low, its ability to inhibit Lck contributes to its antifibrotic effects. []

Dasatinib

  • Compound Description: Dasatinib is a Src family kinase inhibitor that exhibits strong IC50 correlations with A-770041 in kidney cancer cell lines. []
  • Relevance: Dasatinib's similarity in activity and strong IC50 correlation with A-770041 in specific cancer cell lines suggest potential overlapping therapeutic applications and shared mechanisms of action, particularly in Src kinase inhibition. []

AZD-0530

  • Compound Description: AZD-0530 is a Src family kinase inhibitor that shows strong IC50 correlations with A-770041 in kidney cancer cell lines. []
  • Relevance: The strong IC50 correlations observed between AZD-0530 and A-770041 in kidney cancer cell lines highlight their similar activity profiles and potential for comparable therapeutic effects in Src kinase-driven cancers. [] This suggests a potential overlap in their mechanisms of action and potential applications. []

Cyclosporin A

  • Compound Description: Cyclosporin A is an immunosuppressant drug that acts by inhibiting T-cell activation. [] It is a widely used treatment for preventing organ transplant rejection. []
  • Relevance: Both Cyclosporin A and A-770041 demonstrate efficacy in preventing heart allograft rejection in rat models. [] While Cyclosporin A broadly targets T-cell activation, A-770041 specifically inhibits Lck, a key kinase involved in T-cell signaling. [] This suggests that inhibiting Lck contributes significantly to the immunosuppressive effects required for preventing organ rejection, potentially with fewer side effects than broader immunosuppressants like Cyclosporin A. []

Bexarotene

  • Compound Description: Bexarotene is a retinoid used in cancer treatment that has been identified as a potential targeted drug for the treatment of breast cancer necroptosis genes. []
  • Relevance: While structurally unrelated to A-770041, Bexarotene shows promise in targeting breast cancer necroptosis genes. [] This suggests that further investigation into its mechanism of action and potential synergistic effects with Lck inhibitors like A-770041 in the context of necroptosis and breast cancer could be beneficial. []

AC220

  • Compound Description: AC220 is a potential targeted drug for the treatment of breast cancer necroptosis genes. []
  • Relevance: While structurally dissimilar to A-770041, AC220's identification as a potential therapeutic agent for breast cancer necroptosis genes warrants further investigation. [] Exploring potential synergistic effects or shared pathways with Lck inhibitors like A-770041 in breast cancer treatment could be of interest. []

AP-24534

  • Compound Description: AP-24534 is identified as a potential targeted drug for the treatment of breast cancer necroptosis genes. []
  • Relevance: Although structurally different from A-770041, AP-24534's role as a potential therapeutic agent for breast cancer necroptosis genes highlights its importance. [] Exploring potential synergistic effects or shared pathways with Lck inhibitors like A-770041 in breast cancer treatment could be of interest. []

BMS-509744

  • Compound Description: BMS-509744 is a potential targeted drug for the treatment of breast cancer necroptosis genes. []
  • Relevance: Despite its structural dissimilarity to A-770041, BMS-509744's identification as a potential therapeutic agent for breast cancer necroptosis genes emphasizes its relevance. [] Further investigation into its mechanism of action and potential synergistic effects with Lck inhibitors like A-770041 in the context of necroptosis and breast cancer could be beneficial. []

Paclitaxel and Doxorubicin

  • Compound Description: Paclitaxel and Doxorubicin are chemotherapeutic agents commonly used in cancer treatment. [, ]
  • Relevance: Research suggests that A-770041 can reverse paclitaxel and doxorubicin resistance in osteosarcoma cells. [, ] This finding highlights the potential of A-770041 to enhance the efficacy of these chemotherapeutic agents, potentially by overcoming drug resistance mechanisms. [, ]

Bleomycin

  • Compound Description: Bleomycin is a chemotherapeutic agent used in cancer treatment. []
  • Relevance: A-770041 has been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice. [] This finding suggests that A-770041 may have protective effects against lung damage caused by bleomycin, highlighting its potential in mitigating chemotherapy-induced side effects. []
Source and Classification

A-770041 was developed as part of research aimed at identifying selective inhibitors of Src family kinases. Its discovery was reported in the early 2000s, with a focus on its ability to prevent organ allograft rejection and its implications in various diseases characterized by excessive immune responses. The compound is classified under small-molecule inhibitors, specifically designed to modulate kinase activity within lymphocytes.

Synthesis Analysis

Methods and Technical Details

The synthesis of A-770041 involves multiple steps that include the construction of its core structure followed by various modifications to enhance potency and selectivity. The synthetic pathway typically begins with the formation of an indole-based scaffold, which is subsequently modified through chemical reactions such as acylation and cyclization.

Specific synthetic routes have been detailed in literature, highlighting the importance of structure-activity relationship studies that guided the optimization process. For instance, modifications aimed at improving pharmacokinetic properties were crucial in developing A-770041 from its earlier analogs.

Molecular Structure Analysis

Structure and Data

A-770041 features a complex molecular structure that includes an indole moiety linked to various functional groups that enhance its binding affinity for Lck. The chemical formula for A-770041 is C18H22N2O2C_{18}H_{22}N_{2}O_{2}, with a molecular weight of approximately 302.38 g/mol.

The three-dimensional structure reveals key interactions with the active site of Lck, essential for its inhibitory action. Crystallographic studies have provided insights into how A-770041 fits within the kinase domain, allowing for effective inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism of A-770041 involves competitive inhibition at the ATP-binding site of Lck. When A-770041 binds to this site, it prevents ATP from accessing the kinase, thereby halting phosphorylation processes critical for T-cell activation and proliferation.

In vitro studies have demonstrated that A-770041 effectively inhibits Lck phosphorylation in murine lymphocytes, showcasing its potency relative to other known inhibitors such as nintedanib. The concentration required for significant inhibition is typically around 100 nM.

Mechanism of Action

Process and Data

The mechanism of action for A-770041 centers on its ability to inhibit Lck-mediated signaling pathways, particularly those involved in T-cell receptor signaling. By inhibiting Lck, A-770041 reduces downstream signaling events that lead to T-cell activation and cytokine production.

Research indicates that treatment with A-770041 results in decreased levels of transforming growth factor-beta (TGF-β) produced by regulatory T-cells, which is significant in conditions such as lung fibrosis where TGF-β plays a pivotal role in disease progression. This effect has been substantiated through flow cytometry and quantitative polymerase chain reaction analyses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

A-770041 exhibits several notable physical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.

Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure, which can be exploited for further derivatization if needed.

Applications

Scientific Uses

A-770041 has been investigated for various scientific applications:

  1. Immunological Research: Its role as an inhibitor of Lck makes it valuable in studying T-cell signaling pathways and their implications in autoimmune diseases.
  2. Transplant Medicine: The compound has shown promise in preventing organ rejection by modulating immune responses.
  3. Cancer Therapy: Due to its effects on lymphocyte activation, there is potential for A-770041's application in cancer therapies that involve immune modulation.

Properties

CAS Number

869748-10-7

Product Name

A-770041

IUPAC Name

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide

Molecular Formula

C34H39N9O3

Molecular Weight

621.7 g/mol

InChI

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)

InChI Key

ZMNWFTYYYCSSTF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-methyl-1H-indole-2-carboxylic acid (4-(1-(4-(4-acetylpiperazin-1-yl)cyclohexyl)-4-amino-1H-pyrazolo(3,4-d)pyrimidin-3-yl)-2-methoxyphenyl)amide
A 770041
A-770041
A770041

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.